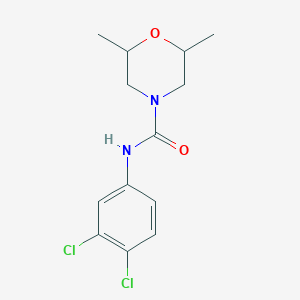
N-(3,4-dichlorophenyl)-2,6-dimethylmorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide is a chemical compound known for its diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a dichlorophenyl group and a dimethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide typically involves the reaction of 3,4-dichloroaniline with 2,6-dimethylmorpholine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include phosgene and dimethylamine .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality. Advanced purification techniques, such as recrystallization and chromatography, are used to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3,4-Dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated, aminated, and thiolated products .
Applications De Recherche Scientifique
N-(3,4-Dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(3,4-dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit photosynthesis in plants by blocking the electron transport chain in photosystem II, leading to reduced ATP production and growth inhibition .
Comparaison Avec Des Composés Similaires
Propanil (N-(3,4-dichlorophenyl)propanamide): Used as a herbicide with a similar mode of action.
Diuron (N-(3,4-dichlorophenyl)-N’,N’-dimethylurea): Another herbicide that inhibits photosynthesis.
Uniqueness: N-(3,4-Dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide is unique due to its morpholine ring, which imparts distinct chemical properties and biological activities compared to other similar compounds. Its structural features make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H16Cl2N2O2 |
|---|---|
Poids moléculaire |
303.18 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-2,6-dimethylmorpholine-4-carboxamide |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-8-6-17(7-9(2)19-8)13(18)16-10-3-4-11(14)12(15)5-10/h3-5,8-9H,6-7H2,1-2H3,(H,16,18) |
Clé InChI |
QHCGOCLCVWCKGA-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942426.png)
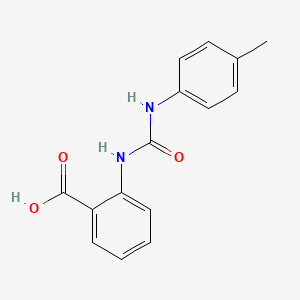
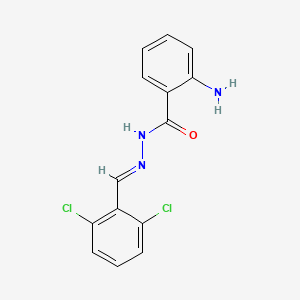
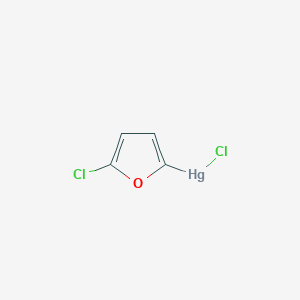

![2,3-Dibromo-4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid](/img/structure/B11942465.png)

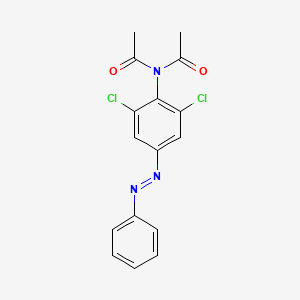
![Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942496.png)
![Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate](/img/structure/B11942500.png)
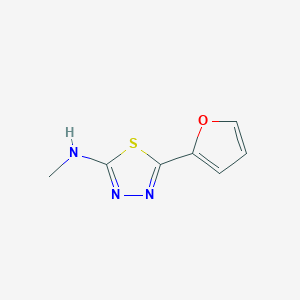
![Ethyl 2-amino-6-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942515.png)

![(1E)-1-(4-chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942532.png)
